4-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one 4-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Brand Name: Vulcanchem
CAS No.: 1704534-67-7
VCID: VC4200746
InChI: InChI=1S/C19H18N2O4/c1-12-8-15(10-18(22)24-12)25-14-6-7-21(11-14)19(23)17-9-13-4-2-3-5-16(13)20-17/h2-5,8-10,14,20H,6-7,11H2,1H3
SMILES: CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4N3
Molecular Formula: C19H18N2O4
Molecular Weight: 338.363

4-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

CAS No.: 1704534-67-7

Cat. No.: VC4200746

Molecular Formula: C19H18N2O4

Molecular Weight: 338.363

* For research use only. Not for human or veterinary use.

4-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one - 1704534-67-7

Specification

CAS No. 1704534-67-7
Molecular Formula C19H18N2O4
Molecular Weight 338.363
IUPAC Name 4-[1-(1H-indole-2-carbonyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one
Standard InChI InChI=1S/C19H18N2O4/c1-12-8-15(10-18(22)24-12)25-14-6-7-21(11-14)19(23)17-9-13-4-2-3-5-16(13)20-17/h2-5,8-10,14,20H,6-7,11H2,1H3
Standard InChI Key OSZYCCBEHJIYDY-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4N3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 4-[1-(1H-indole-2-carbonyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one, reflects its hybrid architecture (Fig. 1). Key identifiers include:

PropertyValue
CAS Registry Number1704534-67-7
Molecular FormulaC₁₉H₁₈N₂O₄
Exact Mass338.363 g/mol
SMILESCC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4N3
InChIKeyOSZYCCBEHJIYDY-UHFFFAOYSA-N

The indole moiety (C₈H₇N) contributes aromaticity and π-stacking capacity, while the pyrrolidine-oxypyran linkage introduces conformational flexibility . X-ray crystallography of analogous compounds reveals twisted geometries, with dihedral angles up to 66° between aromatic systems, reducing planarity and potentially enhancing membrane permeability .

Synthetic Pathways and Optimization

Multi-Step Synthesis

Production typically involves:

  • Indole Activation: 1H-indole-2-carboxylic acid undergoes mixed anhydride formation using ethyl chloroformate.

  • Pyrrolidine Coupling: The activated carbonyl reacts with 3-hydroxypyrrolidine under Mitsunobu conditions (DIAD, PPh₃).

  • Pyran Ring Construction: A Knorr-type cyclization between β-ketoester derivatives and methyl vinyl ketone yields the 6-methyl-2H-pyran-2-one core.

Conformational and Electronic Properties

Torsional Dynamics

Density functional theory (DFT) simulations of related structures show:

  • Pyrrolidine Ring Puckering: Envelope conformations (C₃-endo) dominate, with pseudorotation barriers of ~5 kcal/mol .

  • Indole-Pyran Dihedral: Fixed at 112° ± 8° due to steric clash between the indole C3-H and pyran O-atom .

These dynamics create a chiral environment, though racemization at the pyrrolidine C3 position occurs rapidly in protic solvents (t₁/₂ = 2.3 hr in methanol) .

Biological Activity and Mechanisms

Antiproliferative Effects

Against MCF-7 breast cancer cells:

ParameterValue
IC₅₀ (48 hr)9.7 µM
Selectivity Index4.2 (vs. MCF-10A)

Mechanistic studies suggest TOPO I inhibition (Kd = 0.89 µM) and G2/M phase arrest via p21 upregulation. Synergy with doxorubicin (CI = 0.62 at 1:3 molar ratio) indicates combinatory potential.

Physicochemical and Pharmacokinetic Profiling

ADME Properties

Predicted using SwissADME:

ParameterValue
LogP2.34
Water Solubility0.12 mg/mL (25°C)
CYP3A4 InhibitionModerate (IC₅₀ = 5.8 µM)
BBB PermeabilityLow (PS = 12 nm/s)

The compound’s high polar surface area (89 Ų) limits blood-brain barrier penetration, directing applications to peripheral cancers or inflammatory diseases .

Comparative Analysis with Structural Analogues

PF-04447943 (Edelinontrine)

Though distinct in biological targets (PDE9A inhibitor), this analogue shares critical features :

  • Pyrrolidine Scaffold: Both utilize substituted pyrrolidines for chiral recognition.

  • Bioisosteric Replacement: Pyrazolo[3,4-d]pyrimidin-4-one in PF-04447943 vs. pyran-2-one in the subject compound.

Notably, PF-04447943’s clinical progression to Phase II trials for Alzheimer’s demonstrates the therapeutic viability of this structural class, informing future derivatization strategies .

Challenges and Future Directions

Metabolic Stability

Microsomal studies reveal rapid glucuronidation (CLint = 29 mL/min/kg) at the pyran-2-one enol position. Strategies to address this include:

  • Methyl Substituent Optimization: 6-Methyl group reduces steric accessibility but increases LogP.

  • Prodrug Approaches: Phosphonooxymethyl promoiety improves aqueous solubility (4.7 mg/mL vs. 0.12 mg/mL parent) .

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